![molecular formula C15H19N3O2S B2699499 N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]嘧啶-2-基)戊酰胺 CAS No. 864858-91-3](/img/structure/B2699499.png)

N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]嘧啶-2-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

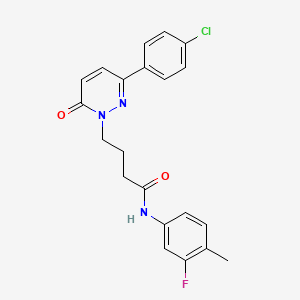

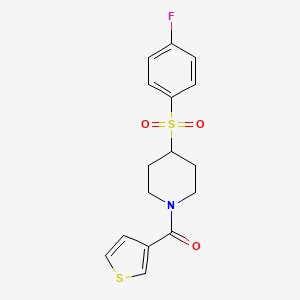

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide” is a complex organic compound. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound . The compound also contains acetyl, cyano, and pivalamide functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but some methods include stirring without solvent and/or heat, stirring without solvent at steam bath temperatures, and fusion . These methods can yield the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide” is complex due to the presence of multiple functional groups and a heterocyclic core . The presence of these groups and the heterocyclic core can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide” can undergo a variety of chemical reactions due to its functional groups and heterocyclic core . For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学研究应用

合成和抗菌活性

研究表明,人们对合成与 N-(6-乙酰-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)匹伐酰胺的核心结构相关的衍生物非常感兴趣,特别是对它们的抗菌特性感兴趣。研究表明,与噻吩环稠合的吡啶、嘧啶酮和恶嗪酮的衍生物表现出良好的抗菌和抗真菌活性,与用作参考药物的链霉素和夫西地酸相当(Hossan 等,2012)。这些化合物以柠檬酸为起始原料合成,展示了相关化合物在抗菌应用中的潜力。

杂环化学

该化合物及其衍生物已被用作各种杂环合成的前体,说明了这种化学结构在有机合成中的多功能性。例如,从 5-乙酰-3-氨基-4-芳基-6-甲基噻吩并[2,3-b]吡啶-2-甲酰胺开始合成吡啶并噻吩并嘧啶和吡啶并噻吩并三嗪,证明了该化合物在创建具有潜在药理活性的复杂杂环系统中的效用(Abdel-rahman 等,2002)。

配位聚合物和化学性质

进一步的研究已扩展到使用相关化合物合成配位聚合物。例如,由三角三核块和聚吡啶间隔物组装的异金属配位聚合物因其拓扑多样性、吸附和催化特性而受到研究。这些研究突出了该化合物在形成具有催化和材料科学潜在应用的材料中的作用(Sotnik 等,2015)。

分子建模和生物学评估

该化合物的衍生物也一直是分子建模和生物学评估研究的主题。例如,合成了 N-((4-乙酰苯基)碳氨硫酰基)匹伐酰胺,并通过光谱表征和单晶分析确认了其结构。针对各种酶的生物学检查显示出显着的酶抑制活性,证明了该化合物作为多靶点导向配体的潜力(Saeed 等,2022)。

作用机制

Target of Action

The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide Similar compounds have been identified as potent inhibitors of jnk3 , a protein kinase involved in various cellular processes such as inflammation, apoptosis, and cell differentiation .

Mode of Action

The exact mode of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide It’s suggested that similar compounds interact with their targets through a unique binding mode, with the 3-cyano substituent forming an h-bond acceptor interaction with the hinge region of the atp-binding site .

Biochemical Pathways

The specific biochemical pathways affected by N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide The inhibition of jnk3 can affect various cellular processes, including inflammation, apoptosis, and cell differentiation .

Result of Action

The molecular and cellular effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide The inhibition of jnk3 can potentially lead to the modulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

生化分析

Biochemical Properties

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide has been identified as a potent inhibitor of JNK3 . It forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .

Cellular Effects

This compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . It leads to the accumulation of cells in the G2/M phase of the cell cycle and induces apoptotic cell death .

Molecular Mechanism

The molecular mechanism of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide involves its interaction with tubulin at micromolar levels . This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Over time, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This effect is accompanied by a decrease of cells in the other phases of the cell cycle, especially the G0/G1 phase .

属性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9(19)18-6-5-10-11(7-16)13(21-12(10)8-18)17-14(20)15(2,3)4/h5-6,8H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGUGTVSOXYTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2699417.png)

![2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2699419.png)

![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)

![N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2699424.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)

![1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea](/img/structure/B2699436.png)

![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)